Bupropion Morpholinol is a major metabolite of the dopamine transport inhibitor and nicotinic antagonist bupropion. It is formed by hydroxylation of bupropion on the tert-butyl group and cyclizes to an acetal. It is a racemic preparation of the R,R-hydroxy bupropion and S,S-hydroxy bupropion isomers.
Hydroxy Bupropion
CAS No.: 357399-43-0
Cat. No.: VC21329379
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 357399-43-0 |
---|---|
Molecular Formula | C13H18ClNO2 |
Molecular Weight | 255.74 g/mol |
IUPAC Name | 2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol |
Standard InChI | InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3 |
Standard InChI Key | RCOBKSKAZMVBHT-UHFFFAOYSA-N |
SMILES | CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O |
Canonical SMILES | CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | 121-123°C |
Chemical Properties and Structure
Hydroxybupropion exists as a mixture of stereoisomers, with the (2R,3R)-hydroxybupropion enantiomer representing the predominant form in humans . The alternative enantiomer, (2S,3S)-hydroxybupropion (also known as radafaxine), is also present but in lower concentrations . The chemical structure of hydroxybupropion maintains similarities to the parent compound bupropion, which is designated as (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone hydrochloride . The addition of a hydroxyl group to the bupropion structure results in the formation of hydroxybupropion, with the specific stereochemistry of this addition determining the enantiomeric form of the resulting metabolite. The molecular structure of hydroxybupropion contributes to its distinct pharmacological profile, influencing receptor binding characteristics and subsequent pharmacodynamic effects.
Stereochemistry and Isomeric Forms
The stereochemistry of hydroxybupropion significantly impacts its pharmacological activity. The primary isomer found in humans during bupropion therapy is (2R,3R)-hydroxybupropion, which demonstrates dramatically higher plasma levels compared to the parent compound and other metabolites . This predominant enantiomer exhibits specific receptor binding characteristics that contribute to its therapeutic effects, though with reduced potency compared to bupropion itself. The presence of multiple stereoisomers adds complexity to the pharmacological profile of hydroxybupropion, with each form potentially demonstrating distinct pharmacodynamic properties.
Metabolism and Formation
Hydroxybupropion formation occurs primarily through the action of cytochrome P450 2B6 (CYP2B6) in the liver . This metabolic pathway represents a major route of bupropion biotransformation, with extensive research characterizing the kinetics and extent of hydroxybupropion formation in hepatic tissue . The metabolism of bupropion follows multiple pathways, resulting in the formation of three pharmacologically active metabolites: hydroxybupropion (the major metabolite), threohydrobupropion, and erythrohydrobupropion .
Enzymatic Pathways
The formation of hydroxybupropion occurs predominantly through oxidative metabolism mediated by CYP2B6, while the formation of threohydrobupropion and erythrohydrobupropion proceeds through reduction by carbonyl reductases (CR) . Research investigating the relative contribution of these metabolic pathways has demonstrated that both processes contribute significantly to bupropion metabolism in hepatic tissue. In liver microsomes and S9 fractions, the levels of threohydrobupropion formed by CR were comparable to hydroxybupropion formation, suggesting equal importance of CYP2B6 and CR pathways in hepatic metabolism of bupropion .
Tissue Distribution of Metabolism
Pharmacokinetics
The pharmacokinetic profile of hydroxybupropion significantly impacts the therapeutic effects observed with bupropion administration. Following oral bupropion ingestion, hydroxybupropion demonstrates substantially higher plasma concentrations compared to the parent compound, with levels typically 5-10 fold greater than bupropion itself . This elevated plasma concentration contributes to the clinical significance of hydroxybupropion, despite its reduced pharmacological potency relative to bupropion.
Absorption and Distribution
Bupropion undergoes rapid absorption following oral administration, demonstrating a first-order absorptive phase . The parent compound exhibits biphasic elimination with a redistribution half-life of approximately one hour and an elimination half-life of 11-14 hours . Bupropion demonstrates extensive tissue distribution and undergoes significant metabolism through oxidation and reduction pathways, leading to the formation of at least six metabolites, including hydroxybupropion . The pharmacokinetic properties of hydroxybupropion itself have been characterized using validated HPLC/MS/MS methods, enabling precise quantification of plasma concentrations .
Comparative Pharmacokinetics
Table 1: Comparative Pharmacokinetic Parameters of Bupropion and Hydroxybupropion
Pharmacological Activity
Mechanism of Action
The pharmacological activity of hydroxybupropion appears to parallel that of bupropion, with some distinct characteristics. Bupropion does not inhibit monoamine oxidase, exerts no effect on serotonin uptake, and minimally alters the reuptake of norepinephrine at presynaptic sites . It does not appear to exert action leading to postsynaptic beta-adrenergic down-regulation and demonstrates minimal inhibitory effects on presynaptic dopamine uptake . The (2R,3R)-hydroxybupropion enantiomer has been characterized as less pharmacologically active as a monoamine reuptake inhibitor compared to certain reference compounds, though the specific details of this comparison are not fully elucidated in the available research .
Receptor Binding Profile
Clinical Significance
The clinical significance of hydroxybupropion derives from its substantial plasma concentration following bupropion administration and its contribution to the therapeutic effects observed in clinical settings. Despite possessing reduced pharmacological potency compared to bupropion, the elevated plasma levels of hydroxybupropion suggest a significant role in mediating the clinical efficacy of bupropion therapy.
Contribution to Therapeutic Effects
The formation of hydroxybupropion represents a critical component of bupropion's therapeutic profile. The antidepressant efficacy of bupropion has been established in multiple clinical trials, with the immediate-release formulation demonstrating effectiveness on various depression rating scales, including the Hamilton Depression Rating Scale (HDRS) total score and the Clinical Global Impressions (CGI) severity score . The contribution of hydroxybupropion to these therapeutic effects is supported by its significant plasma concentration and pharmacological activity, despite reduced potency compared to the parent compound.
Implications for Dosing and Formulation
The formation of hydroxybupropion has important implications for bupropion dosing and formulation development. Various formulations of bupropion have been developed, including immediate-release, sustained-release (SR), and extended-release (XL) forms . Bioequivalence studies comparing these formulations have assessed the pharmacokinetics of both bupropion and its active metabolites, including hydroxybupropion . The sustained therapeutic effect observed with extended-release formulations likely reflects, in part, the extended plasma presence of hydroxybupropion and other active metabolites.
Research Findings
Research investigating hydroxybupropion has yielded valuable insights into its formation, pharmacokinetics, and pharmacological activity. Studies examining the metabolism of bupropion in various subcellular fractions have demonstrated the predominant role of liver microsomes in hydroxybupropion formation, consistent with the localization of CYP2B6 enzymes in hepatic tissue . These investigations have also revealed the absence of hydroxybupropion formation in intestinal fractions, highlighting the tissue-specific nature of this metabolic pathway .
Metabolic Pathway Studies
Research examining the metabolic pathways of bupropion has demonstrated the formation of multiple active metabolites, with hydroxybupropion representing the major metabolite formed through CYP2B6-mediated oxidation . Studies have shown that the kinetic formation of hydroxybupropion in liver microsomes occurs to a significant extent, with levels comparable to those of threohydrobupropion formed by carbonyl reductases . This suggests equivalent contributions of CYP2B6 and carbonyl reductase pathways to bupropion metabolism in hepatic tissue.
Bioanalytical Method Development
The development of sensitive and specific bioanalytical methods has facilitated the quantification of hydroxybupropion in biological matrices. Validated HPLC/MS/MS methods have been established for the determination of plasma concentrations of bupropion and its three active metabolites, including hydroxybupropion . These analytical approaches have enabled precise characterization of hydroxybupropion pharmacokinetics and contributed to our understanding of its clinical significance.
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